molecular formula C14H28N2O2 B14681218 N~1~,N~1~-Dibutylhexanediamide CAS No. 31353-33-0

N~1~,N~1~-Dibutylhexanediamide

Cat. No.: B14681218
CAS No.: 31353-33-0
M. Wt: 256.38 g/mol
InChI Key: HMWWMACAEMVFLZ-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dibutylhexanediamide is an organic compound with the molecular formula C14H30N2O2 It is a diamide derivative of hexanediamine, where the nitrogen atoms are substituted with butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~-Dibutylhexanediamide can be synthesized through the reaction of hexanediamine with butyl isocyanate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Dibutylhexanediamide may involve a continuous flow process where hexanediamine and butyl isocyanate are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dibutylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hexanedioic acid and butanoic acid.

    Reduction: Hexanediamine and butylamine.

    Substitution: Various N-alkylated hexanediamides.

Scientific Research Applications

N~1~,N~1~-Dibutylhexanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~1~-Dibutylhexanediamide involves its ability to form hydrogen bonds and interact with various molecular targets. The butyl groups provide hydrophobic interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the stability and reactivity of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A diamine with two methyl groups attached to the nitrogen atoms.

    N,N,N’,N’-Tetramethyl-1,4-butanediamine: A diamine with four methyl groups attached to the nitrogen atoms.

    N-(1-Naphthyl)ethylenediamine: A diamine with a naphthyl group attached to one of the nitrogen atoms.

Uniqueness

N~1~,N~1~-Dibutylhexanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other diamides. This makes it particularly useful in applications where hydrophobic interactions are crucial.

Properties

CAS No.

31353-33-0

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N',N'-dibutylhexanediamide

InChI

InChI=1S/C14H28N2O2/c1-3-5-11-16(12-6-4-2)14(18)10-8-7-9-13(15)17/h3-12H2,1-2H3,(H2,15,17)

InChI Key

HMWWMACAEMVFLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCCCC(=O)N

Origin of Product

United States

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